D-Arabinitol

Catalog No.
S601020
CAS No.
488-82-4
M.F
C5H12O5
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arabinitol

CAS Number

488-82-4

Product Name

D-Arabinitol

IUPAC Name

(2R,4R)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1

InChI Key

HEBKCHPVOIAQTA-QWWZWVQMSA-N

SMILES

C(C(C(C(CO)O)O)O)O

Solubility

729 mg/mL

Synonyms

(+--)-arabitol, arabinitol, D-, arabinitol, L-, arabino-pentitol, arabitol, arabitol, (D)-isomer, arabitol, (L)-isomer, D-arabinitol, D-arabitol, DL-arabitol, L-arabinitol, lyxitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@H](C([C@@H](CO)O)O)O)O

Diagnosis of Fungal Infections:

  • Metabolites of Candida species: Many pathogenic Candida species, including Candida albicans, the most common fungal pathogen in humans, produce D-arabinitol as a byproduct of their metabolism PubMed: .
  • Potential diagnostic marker: Measuring D-arabinitol levels in blood or urine may offer a non-invasive way to diagnose invasive candidiasis, particularly in immunocompromised individuals PubMed.
  • Limitations of D-arabinitol testing: Further research is necessary to establish the accuracy and reliability of D-arabinitol testing compared to traditional methods like blood cultures, and to determine its effectiveness in different patient populations PubMed: .

Understanding Fungal Physiology:

  • Metabolic pathway studies: Researchers use D-arabinitol to study the metabolic pathways of fungi, including Candida albicans. By investigating how fungi synthesize and utilize D-arabinitol, scientists can gain insights into their overall metabolism and identify potential targets for antifungal therapies PMC: .

Other Potential Applications:

  • Antibacterial properties: Some studies suggest that D-arabinitol may possess antibacterial properties, but further research is needed to explore this potential application PubMed.

D-Arabinitol is a five-carbon sugar alcohol, classified as a pentitol, with the chemical formula C₅H₁₂O₅. It is a stereoisomer of L-arabinitol and can be formed through the reduction of either D-arabinose or D-lyxose. D-Arabinitol is commonly found in various fungi and plants, where it serves as an important metabolite. It has garnered attention for its potential roles in human health and disease, particularly in relation to fungal infections and metabolic disorders.

D-Arabinitol itself doesn't have a direct mechanism of action within the human body. Its importance lies in its role as a biomarker for Candida overgrowth. When Candida fungi actively grow and reproduce, they produce D-Arabinitol as a byproduct. Measuring elevated levels of D-Arabinitol in urine or blood serum can indicate the presence of a Candida infection [].

, primarily involving its conversion to other sugars or sugar alcohols. Key reactions include:

  • Oxidation: D-Arabinitol can be oxidized to D-ribulose by the enzyme D-arabinitol dehydrogenase, utilizing NAD+ as a cofactor. This reaction is crucial in the pentose phosphate pathway, which is vital for cellular metabolism and energy production .
  • Reduction: It can also undergo reduction to form other pentitols or alcohols, depending on the enzymatic conditions present within the organism.

These reactions highlight D-arabinitol's role as an intermediary in carbohydrate metabolism.

D-Arabinitol exhibits various biological activities, particularly in relation to fungal pathogens. In Candida albicans, D-arabinitol is synthesized as a metabolic byproduct and may play a role in the organism's pathogenicity. Studies suggest that high levels of D-arabinitol are associated with infections, indicating its potential use as a biomarker for Candida infections . Furthermore, it has been shown to influence osmotic balance within cells, which can affect cellular responses during stress conditions.

D-Arabinitol can be synthesized through several methods:

  • Chemical Reduction: The most common industrial synthesis involves the hydrogenation of arabinose or arabinoic acid using catalysts under controlled conditions .
  • Microbial Fermentation: Various microbial strains, such as Zygosaccharomyces rouxii and Debaryomyces nepalensis, have been engineered or selected for their ability to produce D-arabinitol from different substrates through fermentation processes .
  • Enzymatic Synthesis: Enzymes like D-arabinitol dehydrogenase can catalyze the conversion of other sugars to D-arabinitol under specific conditions.

D-Arabinitol has several applications across various fields:

  • Food Industry: Used as a sweetener due to its low-caloric content compared to traditional sugars.
  • Pharmaceuticals: Investigated for its potential role in treating fungal infections and metabolic disorders.
  • Biotechnology: Employed in microbial fermentation processes for producing biofuels and other biochemicals.

D-Arabinitol shares structural similarities with several other sugar alcohols and pentitols. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
L-ArabinitolC₅H₁₂O₅Stereoisomer of D-arabinitol; less common in nature
XylitolC₅H₁₂O₅Six-carbon sugar alcohol; widely used as a sweetener
RibitolC₅H₁₂O₅A component of riboflavin; involved in cellular metabolism
MannitolC₆H₁₄O₆Commonly used in medicine; osmotic diuretic

Uniqueness of D-Arabinitol

D-Arabinitol is unique due to its specific metabolic pathways and associations with fungal pathogens like Candida albicans. Its role as both a metabolite and potential biomarker distinguishes it from other similar compounds, which may not have such direct implications in clinical settings.

Enzymatic Pathways in Streptococcal Species

CDP-D-Arabinitol Biosynthesis via AbpA and AbpB in Streptococcus pneumoniae

In Streptococcus pneumoniae, D-arabinitol is incorporated into capsular polysaccharides (CPS) as cytidine diphosphate (CDP)-D-arabinitol, a nucleotide-activated form. The biosynthetic pathway involves two key enzymes encoded by abpA and abpB:

  • AbpA: A d-xylulose-5-phosphate cytidylyltransferase that transfers cytidine triphosphate (CTP) to d-xylulose-5-phosphate (d-Xlu-5-P), forming CDP-d-xylulose.
  • AbpB: A CDP-d-xylulose reductase that reduces CDP-d-xylulose to CDP-d-arabinitol using NADH or NADPH as cofactors.

This two-step pathway confirms that CDP-d-arabinitol is the direct precursor for CPS synthesis in serotypes 17F, 24A, 24B, and others. Kinetic studies reveal that AbpA exhibits a Kₘ of 0.43 mM for d-Xlu-5-P and 0.25 mM for CTP, while AbpB shows a Vₘₐₓ of 12.3 μmol/min/mg for CDP-d-xylulose.

Substrate Specificity of d-Xylulose-5-Phosphate Cytidylyltransferase

AbpA demonstrates strict specificity for d-Xlu-5-P and CTP, with no activity observed with d-ribulose-5-phosphate or other nucleotide triphosphates. Structural analysis suggests that the enzyme’s active site accommodates the linear configuration of d-Xlu-5-P, distinguishing it from related nucleotidyltransferases.

Reductive Mechanisms in CDP-d-Xylulose Conversion

AbpB belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. It catalyzes the stereospecific reduction of the C2 ketone group in CDP-d-xylulose to form CDP-d-arabinitol. NADPH is the preferred cofactor, with a Kₘ of 0.08 mM, compared to 0.15 mM for NADH.

Pentose Phosphate Pathway-Dependent Synthesis in Candida albicans

Role of D-Ribulose-5-Phosphate as Metabolic Precursor

In Candida albicans, D-arabinitol biosynthesis originates from d-ribulose-5-phosphate (d-Ru-5-P), an intermediate of the pentose phosphate pathway. Isotopic labeling studies using [14C]-glucose confirmed that d-Ru-5-P is dephosphorylated to d-ribulose, which is subsequently reduced to D-arabinitol.

NAD-Dependent D-Arabitol Dehydrogenase (ArDH) Catalysis

The final step is mediated by NAD-dependent D-arabitol dehydrogenase (ArDH), which reversibly converts d-ribulose to D-arabinitol. However, gene knockout studies revealed that C. albicans retains D-arabinitol production in the absence of ArDH, indicating an alternative biosynthetic route independent of this enzyme. This pathway likely involves direct reduction of d-Ru-5-P to D-arabinitol-5-phosphate, followed by dephosphorylation.

Metabolic Engineering Strategies for Industrial Production

Zygosaccharomyces rouxii as a Chassis for High-Yield Synthesis

Zygosaccharomyces rouxii has emerged as a promising host for D-arabinitol production due to its innate tolerance to high sugar and salt concentrations. Metabolic engineering strategies include:

  • Enhancing the native d-ribulose pathway: Overexpression of d-xylulose-5-phosphate synthase increased flux toward d-Ru-5-P.
  • Precursor optimization: Supplementation with d-ribulose-5-phosphate boosted titers by 59.3%.
  • Cofactor regeneration: Engineering NADPH supply via the oxidative pentose phosphate pathway improved reductase activity.

Cofactor Regeneration and Precursor Optimization

Fed-batch fermentation with optimized glucose feeding and pH control achieved a record titer of 149.10 g/L D-arabinitol in Z. rouxii, with a productivity of 1.04 g/L/h. Downstream purification using ethanol precipitation yielded 96.5% pure product.

Structural and Functional Properties of Key Biosynthetic Enzymes

d-Xylulose-5-Phosphate Cytidylyltransferase (AbpA) Kinetics

AbpA catalyzes the first step in CDP-d-arabinitol biosynthesis, transferring a cytidylyl group from CTP to d-xylulose-5-phosphate (d-Xlu-5-P) to form CDP-d-xylulose [1] [3]. Kinetic studies reveal that AbpA exhibits Michaelis-Menten kinetics, with a higher affinity for d-Xlu-5-P ($$Km = 0.12 \, \text{mM}$$) compared to CTP ($$Km = 0.25 \, \text{mM}$$) [1]. The catalytic efficiency ($$k{cat}/Km$$) for d-Xlu-5-P is approximately $$8.3 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$, underscoring its role as the rate-limiting enzyme in the pathway [1].

Table 1: Kinetic Parameters of AbpA

Substrate$$K_m \, (\text{mM})$$$$k_{cat} \, (\text{s}^{-1})$$$$k{cat}/Km \, (\text{M}^{-1}\text{s}^{-1})$$
d-Xlu-5-P0.121.0$$8.3 \times 10^3$$
CTP0.250.8$$3.2 \times 10^3$$

The enzyme operates optimally at pH 8.0–8.5 and 37°C, with activity declining sharply outside this range [1]. Magnesium ions ($$Mg^{2+}$$) enhance catalysis by stabilizing the transition state, though excess $$Mg^{2+}$$ (>5 mM) induces mild inhibition [1].

CDP-d-Xylulose Reductase (AbpB) Cofactor Dependence

AbpB reduces CDP-d-xylulose to CDP-d-arabinitol, utilizing NADH or NADPH as cofactors [1] [3]. While both cofactors are functional, NADH exhibits superior binding affinity ($$Km = 0.08 \, \text{mM}$$) compared to NADPH ($$Km = 0.15 \, \text{mM}$$) [1]. The maximal velocity ($$V_{max}$$) with NADH is nearly double that observed with NADPH, suggesting a physiological preference for NADH [1].

Table 2: Cofactor-Specific Kinetics of AbpB

Cofactor$$K_m \, (\text{mM})$$$$V_{max} \, (\mu\text{mol/min/mg})$$
NADH0.0812.5
NADPH0.156.8

Structural analyses predict a Rossmann-fold motif in AbpB, consistent with its role in nucleotide binding [1]. Mutagenesis studies implicate conserved residues (e.g., Ser-150, Asp-154) in coordinating the NADH pyrophosphate group [1].

pH and Temperature Sensitivity of Pathway Enzymes

Both AbpA and AbpB function optimally under mildly alkaline conditions (pH 7.5–8.5), though AbpA retains >80% activity at pH 7.0–9.0, while AbpB is more sensitive to deviations [1] [5]. Temperature optima differ slightly: AbpA peaks at 37°C, whereas AbpB shows maximal activity at 40°C [1] [5].

Table 3: Environmental Sensitivity of AbpA and AbpB

ParameterAbpAAbpB
pH Optimum8.0–8.57.5–8.0
Temperature Optimum37°C40°C
ThermostabilityStable ≤ 45°CStable ≤ 50°C

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

152.06847348 g/mol

Monoisotopic Mass

152.06847348 g/mol

Heavy Atom Count

10

Appearance

Cryst.

Melting Point

101 - 104 °C

UNII

BOA443XF1X
YFV05Y57M9

Other CAS

2152-56-9
488-82-4

Wikipedia

Arabitol

General Manufacturing Information

D-Arabinitol: ACTIVE

Dates

Modify: 2023-08-15

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